N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPK-29 is a specific ligand that disrupts the atypical orphan nuclear receptor NR0B1-protein interactions by covalently modifying cysteine 274. This compound is known for its ability to impair the anchorage-independent growth of KEAP1-mutant cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BPK-29 involves the reaction of 2-chloro-N-(phenylmethyl)acetamide with hexahydro-1-(4-morpholinyl)benzoyl-1H-azepin-4-yl. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and under controlled temperature conditions .
Industrial Production Methods
Industrial production of BPK-29 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often produced in its hydrochloride form to enhance its water solubility and stability .
Analyse Des Réactions Chimiques
Types of Reactions
BPK-29 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Covalent Modification: BPK-29 covalently modifies cysteine 274 in the NR0B1 protein.
Common Reagents and Conditions
Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent.
Reagents: The compound reacts with various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include modified proteins and other derivatives that retain the core structure of BPK-29 .
Applications De Recherche Scientifique
BPK-29 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of NR0B1-protein interactions in KEAP1-mutant cancer cells.
Drug Development: The compound is explored for its potential as a therapeutic agent in targeting specific cancer pathways.
Biological Studies: BPK-29 is used to investigate the role of NR0B1 in various biological processes.
Mécanisme D'action
BPK-29 exerts its effects by covalently binding to cysteine 274 in the NR0B1 protein. This binding disrupts the protein-protein interactions involving NR0B1, leading to the inhibition of anchorage-independent growth in KEAP1-mutant cancer cells. The compound specifically targets the nuclear receptor subfamily 0 group B member 1 (NR0B1) and disrupts its interactions with other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
PIK-294: Another potent and selective ligand that targets similar pathways.
PIK93: Known for its inhibitory effects on similar protein interactions.
BPTES: A small molecule inhibitor with comparable mechanisms of action.
Uniqueness of BPK-29
BPK-29 is unique due to its high specificity for NR0B1 and its ability to covalently modify cysteine 274. This specificity makes it a valuable tool in cancer research, particularly for studying KEAP1-mutant cancer cells .
Propriétés
Formule moléculaire |
C26H32ClN3O3 |
---|---|
Poids moléculaire |
470.0 g/mol |
Nom IUPAC |
N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide |
InChI |
InChI=1S/C26H32ClN3O3/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28/h1-3,5-6,8-11,24H,4,7,12-20H2 |
Clé InChI |
ZKWKNYRAPOSUDO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.